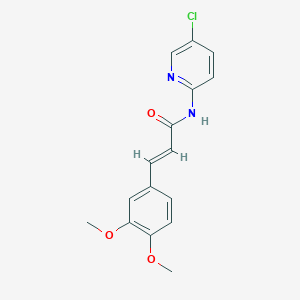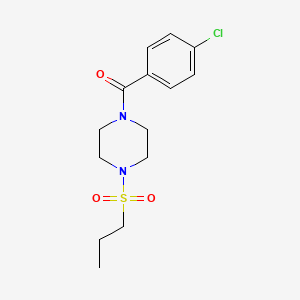![molecular formula C15H13ClO4 B5880839 4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)
4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid, commonly known as CHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
CHMB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, CHMB has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, CHMB has been studied for its ability to control plant diseases and pests. In material science, CHMB has been used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of CHMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to a decrease in inflammation and tumor growth, as well as the control of plant diseases and pests.
Biochemical and Physiological Effects:
Studies have shown that CHMB can have various biochemical and physiological effects, including the inhibition of COX-2 and iNOS enzymes, the suppression of NF-κB and MAPK signaling pathways, and the induction of apoptosis in cancer cells. In plants, CHMB has been shown to inhibit the growth of fungal pathogens and increase plant resistance to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHMB is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of CHMB is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for CHMB research, including the development of new drugs for the treatment of inflammatory and tumor-related diseases, the improvement of plant disease and pest control, and the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of CHMB and its potential applications in various fields.
In conclusion, CHMB is a chemical compound with significant potential in various fields, including medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CHMB and its applications in various fields.
Synthesemethoden
CHMB can be synthesized through a multistep process that involves the reaction of 4-chloro-2-(hydroxymethyl)phenol with benzoyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure CHMB.
Eigenschaften
IUPAC Name |
4-[[4-chloro-2-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c16-13-5-6-14(12(7-13)8-17)20-9-10-1-3-11(4-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPANMGKDNBSHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-Chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)

![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)


![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)

![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)



![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)